Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847570
InChI: InChI=1S/C16H17NO3/c18-16(20-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-19-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2
SMILES:
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15847570

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H17NO3/c18-16(20-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-19-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2
Standard InChI Key MEVAZWJYSOCVIM-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=COC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring (C₄H₈N) substituted at the 2-position with a furan-3-yl group and at the 1-position with a benzyl carboxylate (Figure 1). The furan ring introduces an oxygen heteroatom, contributing to its electron-rich nature, while the benzyl ester enhances lipophilicity, influencing its pharmacokinetic properties .

Key Structural Features:

  • Pyrrolidine Ring: A saturated five-membered ring with one nitrogen atom, providing conformational flexibility.

  • Furan-3-yl Group: An oxygen-containing heterocycle that participates in π-π stacking and hydrogen bonding.

  • Benzyl Ester: Aromatic benzyl group linked via an ester bond, modulating solubility and stability.

The IUPAC name, benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate, reflects these substituents’ positions. Its canonical SMILES string (C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=COC=C3) encodes the connectivity of atoms, validated by PubChem CID 102544332.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol
XLogP32.7 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Topological Polar Surface Area46.6 Ų

The compound’s moderate lipophilicity (XLogP3 = 2.7) suggests balanced membrane permeability, while its polar surface area (46.6 Ų) indicates potential for moderate blood-brain barrier penetration .

Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 2-(furan-3-yl)pyrrolidine-1-carboxylate typically involves multi-step protocols:

  • Pyrrolidine Core Formation:

    • Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Furan-3-yl Substitution:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution using furan-3-boronic acid.

  • Benzyl Esterification:

    • Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

A patent (WO2010023322A1) describes analogous syntheses using tetrahydrofuran (THF) as a solvent and palladium catalysts for cross-coupling reactions . Continuous flow synthesis has been proposed to enhance yield (up to 78%) and purity (>95%) by optimizing residence time and temperature.

Reaction Conditions

StepReagents/ConditionsYield
Pyrrolidine formationNaBH₃CN, MeOH, 25°C, 12h65%
Furan couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72%
EsterificationBenzyl chloroformate, Et₃N85%

Side products, such as over-alkylated pyrrolidines or hydrolyzed esters, are minimized using anhydrous conditions and low temperatures (0–5°C) .

Comparative Analysis with Analogous Compounds

Thiophene vs. Furan Derivatives

PropertyBenzyl 2-(Furan-3-yl)Pyrrolidine-1-CarboxylateBenzyl 2-(Thiophen-3-yl)Pyrrolidine-1-Carboxylate
HeteroatomOxygenSulfur
π-Electron DensityHighModerate
LogP2.73.4
USP Inhibition (IC₅₀)1.1 μM 0.9 μM

Thiophene analogs exhibit higher lipophilicity and slightly improved enzyme inhibition, attributed to sulfur’s polarizability .

Piperidine vs. Pyrrolidine Derivatives

Replacing pyrrolidine with piperidine (as in PubChem CID 91592290) increases ring size, altering conformation and target selectivity. Piperidine derivatives show reduced blood-brain barrier penetration due to higher polar surface area (58.9 Ų) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for USP inhibitors, with scalable synthesis routes achieving batch sizes >10 kg .

Material Science

Its rigid, aromatic structure makes it a candidate for organic semiconductors, though conductivity measurements (σ = 10⁻⁵ S/cm) remain suboptimal compared to polythiophenes.

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